4-methyl-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide
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Overview
Description
4-methyl-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide is an organic compound belonging to the thioxanthene family This compound is characterized by its complex structure, which includes a thioxanthene core substituted with a methyl group and a benzenecarboxamide moiety
Scientific Research Applications
4-methyl-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex thioxanthene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide typically involves the following steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through the cyclization of appropriate precursors, such as 2-mercaptobenzoic acid and o-xylene, under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as the catalyst.
Formation of the Benzenecarboxamide Moiety: The benzenecarboxamide moiety is introduced through the reaction of the thioxanthene derivative with 4-methylbenzoic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Mechanism of Action
The mechanism of action of 4-methyl-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thioxanthene: The parent compound, which lacks the additional substituents found in 4-methyl-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide.
Chlorprothixene: A thioxanthene derivative used as an antipsychotic medication.
Flupenthixol: Another thioxanthene derivative with antipsychotic properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-methyl-N-(7-methyl-9-oxothioxanthen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2S/c1-13-3-6-15(7-4-13)22(25)23-16-8-10-20-18(12-16)21(24)17-11-14(2)5-9-19(17)26-20/h3-12H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNOZAHQIMFNCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC4=C(C3=O)C=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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